Methyl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate
Overview
Description
Methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound with a unique structure that includes a furoylamino group, a carbonothioyl group, and a piperazinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, including the formation of the furoylamino group, the introduction of the carbonothioyl group, and the construction of the piperazinyl ring. Common reagents used in these reactions include furoyl chloride, thiourea, and piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:
Oxidation: The furoylamino group can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonothioyl group can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperazinyl ring can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoylamino group may yield furan derivatives, while reduction of the carbonothioyl group can produce thiol-containing compounds.
Scientific Research Applications
Methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The furoylamino group may bind to active sites of enzymes, inhibiting their activity. The carbonothioyl group can interact with metal ions, affecting their biological functions. The piperazinyl ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furoylamino derivatives: Compounds with similar furoylamino groups, such as furoylamino acids.
Carbonothioyl compounds: Molecules containing carbonothioyl groups, like thiourea derivatives.
Piperazinyl compounds: Structures with piperazinyl rings, including various piperazine-based drugs.
Uniqueness
Methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-20-10(17)7-8-11(18)14-4-5-16(8)13(22)15-12(19)9-3-2-6-21-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,18)(H,15,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHHVIVUWCEJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.